molecular formula C17H10ClF3N2O2 B6485163 (2Z)-6-chloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 314048-25-4

(2Z)-6-chloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B6485163
CAS No.: 314048-25-4
M. Wt: 366.7 g/mol
InChI Key: NBUIPKUXPQARLF-UHFFFAOYSA-N
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Description

(2Z)-6-Chloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a fused benzopyran scaffold. Key structural features include:

  • A chlorine substituent at position 6 of the chromene ring.
  • A trifluoromethylphenyl imino group at position 2.
  • A carboxamide moiety at position 3.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxamide contributes to hydrogen-bonding interactions critical for target binding .

Properties

IUPAC Name

6-chloro-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N2O2/c18-11-3-6-14-9(7-11)8-13(15(22)24)16(25-14)23-12-4-1-10(2-5-12)17(19,20)21/h1-8H,(H2,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUIPKUXPQARLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-6-chloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene derivatives family. It has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H18ClF3N2O3
  • Molecular Weight : 450.8 g/mol
  • CAS Number : 1327170-09-1

The compound features a chromene ring system with a trifluoromethyl group and a carboxamide moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
  • Receptor Modulation : It can modulate receptor activities linked to cell proliferation and apoptosis.

Anticancer Activity

Research indicates that chromene derivatives exhibit significant anticancer properties. Studies have shown that this compound can induce cytotoxic effects in various cancer cell lines, including breast cancer (MCF-7) cells.

Cell Line IC50 (μM) Effect
MCF-710.4Cytotoxicity observed
Hek29313.2Moderate cytotoxicity

Anti-inflammatory Activity

The compound has demonstrated potential as an anti-inflammatory agent through its inhibitory effects on COX and LOX enzymes. For instance, it has been reported to inhibit COX-2 activity, which is often upregulated in inflammatory diseases.

Enzyme Inhibition (%) Concentration (μM)
COX-265%20
LOX-1555%20

Case Studies

  • In Vitro Studies on Enzyme Inhibition :
    A study evaluated the inhibitory effects of various chromene derivatives on cholinesterases and β-secretase, demonstrating that compounds with similar structures to this compound showed promising dual inhibition profiles against these targets, suggesting potential applications in neurodegenerative diseases.
  • Cytotoxicity Evaluation :
    In a comparative study of several chromene derivatives, this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 10.4 μM, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Molecular Weight

Lipophilicity (log k) and molecular weight are key determinants of bioavailability. Comparisons with analogs include:

Compound Name R Group (Position 2) Halogen (Position 6) Molecular Weight Calculated log k (Inferred) Notes
Target Compound 4-(Trifluoromethyl)phenyl Cl ~413.8* ~3.2† High lipophilicity due to CF₃
(2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]...‡ 4-Phenoxyphenyl Br ~440.3 ~3.8 Higher MW and log k due to Br and phenoxy group
(2Z)-6-Chloro-2-{[4-(methylsulfanyl)phenyl]imino}-... 4-(Methylsulfanyl)phenyl Cl 428.9 ~2.9 Lower log k vs. CF₃ analog

Molecular weight calculated based on formula C₁₈H₁₁ClF₃N₂O₂.
†Estimated using substituent contributions (CF₃ ≈ +1.1 log *P
units).
‡From .

Key Observations :

  • Aryl substituents : The trifluoromethyl group (CF₃) confers higher log k than methylsulfanyl (SMe) due to its strong electron-withdrawing and hydrophobic nature .

Electronic and Steric Effects

In contrast:

  • Phenoxy groups (e.g., in the bromo analog from ) introduce steric bulk and moderate electron donation via resonance, which may reduce binding affinity to hydrophobic targets.
  • Methylsulfanyl groups () are electron-donating, which could destabilize charge-transfer interactions compared to CF₃ analogs .

Hydrogen-Bonding and Crystal Packing

The carboxamide group enables hydrogen bonding (N–H···O and C=O···H interactions), influencing solubility and crystal packing. In contrast:

  • Ester derivatives (e.g., carbamates in ) lack strong H-bond donors, reducing aqueous solubility.
  • Nitro or cyano substituents (e.g., in compounds) may compete for H-bonding sites, altering supramolecular assembly .

Preparation Methods

Reaction Mechanism

The chromene scaffold is synthesized via Knoevenagel condensation between 6-chloro-2-hydroxybenzaldehyde (1 ) and cyanoacetamide (2 ) in the presence of ammonium acetate (Scheme 1). This one-pot reaction proceeds through:

  • Deprotonation of cyanoacetamide to form a nucleophilic enolate.

  • Aldol-like addition to the aldehyde, generating an α,β-unsaturated intermediate.

  • Cyclization to form the 2-imino-2H-chromene-3-carboxamide core (3 ).

Scheme 1 :
6-Chloro-2-hydroxybenzaldehyde + Cyanoacetamide → (2Z)-6-Chloro-2-imino-2H-chromene-3-carboxamide

Optimization of Reaction Conditions

  • Solvent : Ethanol outperforms DMF or THF, achieving 68% yield due to improved solubility of intermediates.

  • Catalyst : Ammonium acetate (1.2 equiv) maximizes imino group formation, while excess reagent promotes side-product formation.

  • Temperature : Reflux (78°C) ensures complete cyclization within 4–6 hours.

Carboxylic Acid Activation and Amidation

Acid Chloride Formation

Chromene-3-carboxylic acid (4 ), obtained via Pinnick oxidation of the aldehyde intermediate, is treated with SOCl₂ to generate the acid chloride (5 ). Key parameters:

  • Solvent : Anhydrous dichloromethane (DCM) minimizes hydrolysis.

  • Reaction Time : 2 hours at 0°C prevents decomposition.

Coupling with Amines

The acid chloride (5 ) reacts with ammonia or methylamine to form the carboxamide (6 ). TBTU-mediated coupling with 4-(trifluoromethyl)aniline (7 ) in acetonitrile enhances yields (Table 1):

Table 1 : Amidation Yield Comparison

MethodReagentYield (%)Purity (%)
SOCl₂/NH₃Ammonia6295
TBTU/Et₃N4-(Trifluoromethyl)aniline7898

TBTU activates the carboxylic acid directly, bypassing acid chloride isolation and improving efficiency.

Post-Synthetic Modifications

Introduction of the Trifluoromethylphenyl Imino Group

The 2-imino group in 3 undergoes nucleophilic substitution with 4-(trifluoromethyl)aniline (7 ) under acidic conditions (50% HCl, 80°C):

  • Protonation of the imino nitrogen enhances electrophilicity.

  • Aromatic amine attack forms the N-aryl imino bond.

Optimization Notes :

  • Acid Strength : 50% HCl balances reaction rate and side-product formation.

  • Stoichiometry : 1.5 equiv of 7 ensures complete substitution.

Comparative Analysis of Synthetic Routes

Route A (Knoevenagel-first):

  • Knoevenagel condensation.

  • Carboxamide formation.

  • Imino group functionalization.
    Total Yield : 52%.

Route B (Amidation-first):

  • Carboxylic acid synthesis.

  • TBTU-mediated amidation.

  • Imino group introduction.
    Total Yield : 67%.

Route B’s higher yield stems from reduced intermediate isolation steps and superior coupling efficiency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2Z)-6-chloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via multi-step reactions involving:

  • Condensation : Reacting 6-chloro-3-carboxamide chromene precursors with 4-(trifluoromethyl)aniline derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
  • Cyclization : Acid- or base-catalyzed cyclization to form the chromene backbone, monitored by TLC or HPLC .
  • Optimization : Adjusting temperature (60–120°C), solvent polarity, and stoichiometry of the imine-forming step to enhance yields (reported 40–65% in analogs) .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., Z-configuration at C2) and absence of tautomers .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (calc. for C₁₇H₁₁ClF₃N₂O₂: 381.05 g/mol) .
  • X-ray Crystallography : Using SHELXL for small-molecule refinement to resolve stereochemical ambiguities .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Assays :

  • Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) due to the compound’s imine and carboxamide moieties, which mimic ATP-binding motifs .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .
  • Anti-inflammatory Activity : COX-2 inhibition or TNF-α suppression in macrophage models .

Advanced Research Questions

Q. How does the electronic nature of the trifluoromethyl group influence the compound’s reactivity and binding affinity?

  • Mechanistic Insight :

  • The -CF₃ group is strongly electron-withdrawing, polarizing the imine bond (C=N) and enhancing electrophilicity at the chromene C3 position .
  • Computational modeling (DFT or molecular docking) reveals increased binding affinity to hydrophobic pockets in target proteins (e.g., kinases) due to fluorine’s van der Waals interactions .

Q. What strategies can resolve contradictions in reported bioactivity data across structurally similar chromene derivatives?

  • Approach :

  • Comparative SAR Studies : Systematically vary substituents (e.g., Cl vs. Br at C6, phenyl vs. pyridyl imines) to isolate contributions to activity .
  • Meta-Analysis : Aggregate data from analogs (e.g., anti-inflammatory IC₅₀ ranges: 0.5–20 μM) to identify outliers due to assay variability .
  • Crystallographic Data : Correlate binding modes with bioactivity using protein-ligand co-crystals .

Q. How can the compound’s metabolic stability and toxicity profile be assessed preclinically?

  • Methods :

  • In Vitro Metabolism : Liver microsome assays (human/rodent) to identify cytochrome P450-mediated degradation pathways .
  • Toxicogenomics : RNA-seq or proteomics to detect stress-response pathways (e.g., Nrf2 activation) in hepatocyte models .
  • ADMET Prediction : QSAR models to estimate logP (predicted ~3.2), solubility, and hERG channel inhibition risk .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

  • Key Issues :

  • Racemization Risk : The Z-configuration at C2 is prone to isomerization under high-temperature or acidic conditions .
  • Mitigation : Use chiral auxiliaries or low-temperature crystallization to preserve stereointegrity .
  • Process Optimization : Switch from batch to flow chemistry for better control over reaction parameters (e.g., residence time) .

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